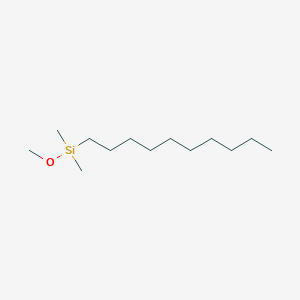

N-Decyldimethylmethoxysilane

Description

Properties

IUPAC Name |

decyl-methoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30OSi/c1-5-6-7-8-9-10-11-12-13-15(3,4)14-2/h5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIVNCRFEYCANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311028 | |

| Record name | Decylmethoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180163-82-0 | |

| Record name | Decylmethoxydimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180163-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decylmethoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of N-Decyldimethylmethoxysilane

Authored by a Senior Application Scientist

Abstract

N-Decyldimethylmethoxysilane is a versatile organosilane compound with significant applications in surface modification, nanotechnology, and as a key intermediate in various chemical syntheses. This guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of common synthetic routes, provide detailed experimental protocols, and discuss advanced purification and analytical techniques to ensure the highest purity of the final product.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₃H₃₀OSi, belongs to the family of alkylalkoxysilanes. Its unique structure, featuring a long alkyl chain and a reactive methoxysilyl group, imparts valuable properties that make it a sought-after reagent in various scientific and industrial fields. The decyl group provides hydrophobicity and acts as a sterically hindering moiety, while the dimethylmethoxysilane group allows for covalent attachment to surfaces or participation in further chemical transformations.

In the realm of drug development, this compound and similar long-chain silanes are explored for their potential in modifying the surfaces of drug delivery systems, such as nanoparticles and liposomes. This modification can enhance biocompatibility, improve circulation times, and facilitate targeted drug delivery. Furthermore, its role as a versatile chemical intermediate allows for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of this compound: Core Methodologies

The synthesis of this compound primarily revolves around two robust and widely adopted chemical reactions: the Grignard reaction and hydrosilylation. The choice between these methods often depends on the availability of starting materials, desired scale of production, and specific purity requirements.

2.1. The Grignard Reaction Approach

The Grignard reaction is a classic and powerful tool in organometallic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[1] In the context of this compound synthesis, this method involves the reaction of a decyl Grignard reagent with a suitable methoxychlorosilane.

2.1.1. Underlying Principles and Causality

The core of this synthesis lies in the nucleophilic character of the Grignard reagent (decylmagnesium halide), where the carbon atom bonded to magnesium acts as a carbanion.[1] This potent nucleophile readily attacks the electrophilic silicon atom of the chlorosilane, displacing the chloride leaving group. The reaction is typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent.[1][2] The choice of solvent can influence the reaction rate, with THF often leading to faster reactions compared to diethyl ether.[2]

2.1.2. Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

1-Bromodecane

-

Dimethylchloromethoxysilane

-

Anhydrous diethyl ether or THF

-

Anhydrous hexane

-

Iodine crystal (for initiation)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromodecane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromodecane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.

-

Slowly add the remaining 1-bromodecane solution to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dimethylchloromethoxysilane:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of dimethylchloromethoxysilane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the dimethylchloromethoxysilane solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

2.2. The Hydrosilylation Approach

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond (in this case, a carbon-carbon double bond), offers a highly efficient and atom-economical route to this compound.[3] This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst.[3]

2.2.1. Mechanistic Insights

The generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation involves the oxidative addition of the Si-H bond to the platinum(0) catalyst, followed by coordination of the alkene (1-decene). Migratory insertion of the alkene into the platinum-hydride bond forms a platinum-alkyl intermediate. Finally, reductive elimination of the product regenerates the platinum(0) catalyst, completing the catalytic cycle. This process typically results in the anti-Markovnikov addition of the silane to the alkene, yielding the desired n-decyl product.[3]

2.2.2. Experimental Protocol: Hydrosilylation

Materials:

-

1-Decene

-

Dimethylmethoxysilane

-

Speier's catalyst (H₂PtCl₆ solution in isopropanol) or Karstedt's catalyst

-

Anhydrous toluene

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add 1-decene and a catalytic amount of Speier's or Karstedt's catalyst dissolved in a small amount of anhydrous toluene.

-

Heat the mixture to a gentle reflux.

-

-

Addition of Dimethylmethoxysilane:

-

Add dimethylmethoxysilane dropwise from the dropping funnel to the refluxing mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture for several hours to ensure complete reaction. Progress can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹).

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

The crude product can often be purified directly by fractional distillation under reduced pressure.

-

Purification Methodologies: Achieving High Purity

The purification of this compound is critical to remove unreacted starting materials, catalyst residues, and byproducts. The choice of purification method depends on the nature of the impurities and the desired final purity.

3.1. Fractional Distillation

Fractional distillation under reduced pressure is the most common and effective method for purifying this compound. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the product.

Key Parameters for Fractional Distillation:

| Parameter | Recommended Value/Condition | Rationale |

| Pressure | 1-10 mmHg | Lowers the boiling point to prevent decomposition. |

| Column Packing | Vigreux or Raschig rings | Provides a large surface area for efficient separation. |

| Reflux Ratio | 5:1 to 10:1 | A higher reflux ratio improves separation efficiency. |

| Fraction Collection | Monitor temperature closely | Collect the fraction that distills at a constant temperature. |

3.2. Adsorbent Treatment

For the removal of trace polar impurities and catalyst residues, treatment with adsorbents can be highly effective.

Common Adsorbents:

-

Activated Carbon: Effective for removing colored impurities and some catalyst residues.

-

Alumina (Activated, Neutral): Useful for removing polar impurities.[4]

-

Silica Gel: Can also be used for the removal of polar byproducts.

Procedure for Adsorbent Treatment:

-

Dissolve the crude this compound in a non-polar solvent like hexane.

-

Add the adsorbent (typically 1-5% by weight) and stir the slurry for several hours at room temperature.

-

Filter the mixture to remove the adsorbent.

-

Remove the solvent under reduced pressure.

3.3. Extractive Purification

In some cases, particularly in industrial settings, extractive methods can be employed to remove specific impurities. For instance, washing with a carefully selected solvent system can help remove certain byproducts.[5]

Analytical Techniques for Purity Assessment

To ensure the final product meets the required specifications, a combination of analytical techniques should be employed.

4.1. Gas Chromatography (GC)

Gas chromatography is a powerful technique for determining the purity of volatile compounds like this compound.[6][7][8] By comparing the peak area of the main component to the total area of all peaks, a quantitative measure of purity can be obtained.[9] GC coupled with mass spectrometry (GC-MS) can be used to identify any impurities present.[7][8]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ²⁹Si NMR spectroscopy are invaluable for structural confirmation and purity assessment. The integration of proton signals in ¹H NMR can provide a quantitative measure of purity when compared to an internal standard (qNMR).[9] ²⁹Si NMR provides direct information about the silicon environment and can detect silicon-containing impurities.

4.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a quick and effective method for confirming the presence of key functional groups and monitoring the progress of the synthesis. For this compound, characteristic peaks include Si-O-C stretching and the absence of the Si-H peak (if synthesized via hydrosilylation).

Safety and Handling

This compound, like many alkoxysilanes, is sensitive to moisture and can hydrolyze to release methanol. It is also a combustible liquid. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[10] All manipulations should be carried out in a well-ventilated fume hood.[10]

Conclusion

The synthesis and purification of this compound are well-established processes that offer flexibility and scalability. The choice between the Grignard and hydrosilylation routes will depend on specific laboratory or industrial capabilities and cost considerations. A multi-step purification strategy, typically involving distillation and potentially adsorbent treatment, is crucial for achieving high purity. Rigorous analytical characterization is essential to validate the identity and purity of the final product, ensuring its suitability for high-stakes applications in research and drug development.

Diagrams

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Analytical workflow for quality control of this compound.

References

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

- Google Patents. (n.d.). US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers.

-

ACS Omega. (2021). From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals. Retrieved from [Link]

-

The Analyst. (1999). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Retrieved from [Link]

-

ResearchGate. (2025). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Scheme for thermal hydrosilylation of 1-decene to synthesize.... Retrieved from [Link]

-

Analyst (RSC Publishing). (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Retrieved from [Link]

- Google Patents. (n.d.). US5104999A - Method of purification of alkoxysilanes.

-

Infoscience - EPFL. (n.d.). Alkoxy hydrosilanes as surrogates of gaseous silanes for hydrosilylation of alkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Scheme for thermal hydrosilylation of 1-decene to synthesize.... Retrieved from [Link]

- Google Patents. (n.d.). US6861546B1 - Method of purifying alkoxysilanes.

-

PubMed. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. Retrieved from [Link]

-

ResearchGate. (2025). Air-initiated hydrosilylation of unactivated alkynes and alkenes and dehalogenation of halohydrocarbons by tris(trimethylsilyl)silane under solvent-free conditions. Retrieved from [Link]

-

Gelest, Inc. (2014). n-DECYLTRICHLOROSILANE. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Hydrosilylation of 1-alkenes with dichlorosilane. Retrieved from [Link]

-

OUCI. (n.d.). DES-igning the future of drug delivery: A journey from fundamentals to drug delivery applications. Retrieved from [Link]

-

ResearchGate. (2024). NaDES Application in Cosmetic and Pharmaceutical Fields: An Overview. Retrieved from [Link]

-

PubMed. (n.d.). Applications of Molecular Dynamics Simulations in Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN101544666B - Method for purifying dimethylchlorosilane by extraction and distillation.

-

ResearchGate. (2024). (PDF) Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective. Retrieved from [Link]

-

SciSpace. (n.d.). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Retrieved from [Link]

- Google Patents. (n.d.). US3502711A - Purification of dimethylterephthalate.

-

Medicine LibreTexts. (2025). 5: Drug Development for Traditional Drugs and Biologics. Retrieved from [Link]

Sources

- 1. leah4sci.com [leah4sci.com]

- 2. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. scispace.com [scispace.com]

- 5. CN101544666B - Method for purifying dimethylchlorosilane by extraction and distillation - Google Patents [patents.google.com]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. researchgate.net [researchgate.net]

- 8. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Role of N-Decyldimethylmethoxysilane in Material Science

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of N-Decyldimethylmethoxysilane

This compound is an organofunctional silane characterized by a single hydrolyzable methoxy group and a long, non-polar decyl chain attached to a dimethylsilyl functional core. This unique monofunctional structure dictates its reactivity and primary applications. Unlike di- or tri-functional silanes, it cannot form cross-linked networks. Instead, it is expertly employed as a surface modifying agent to impart hydrophobicity, a chain terminator in silicone polymerization to control molecular weight, or as a non-reactive protecting group in complex syntheses. Understanding the precise mechanism of its hydrolysis and subsequent condensation is paramount for researchers and developers aiming to control surface energies, formulate advanced silicone materials, and ensure process reproducibility. This guide provides a detailed exploration of these core mechanisms, grounded in established principles of silane chemistry.

Part 1: The Hydrolysis Mechanism - Activating the Silane

The foundational step in the application of this compound is the hydrolysis of the methoxy group (–OCH₃) to a silanol group (–OH). This reaction is a prerequisite for any subsequent condensation or surface interaction. The overall reaction is:

C₁₀H₂₁Si(CH₃)₂OCH₃ + H₂O ⇌ C₁₀H₂₁Si(CH₃)₂OH + CH₃OH

This process, while simple in stoichiometry, is mechanistically complex and highly sensitive to reaction conditions. The reaction is catalyzed by both acids and bases, with the rate being slowest around a neutral pH of 7.[1][2][3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the mechanism proceeds via the protonation of the oxygen atom in the methoxy group, making it a better leaving group (methanol).[1][4][5] This initial, rapid equilibrium is followed by a nucleophilic attack on the silicon atom by water. The silicon atom, bearing the electron-donating methyl and decyl groups, is rendered more susceptible to this attack when the leaving group is protonated.[1] The acid-catalyzed pathway generally favors the hydrolysis reaction over subsequent condensation.[2]

Base-Catalyzed Hydrolysis

In a basic medium, the mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[1][4][6] This forms a pentacoordinate silicon intermediate (a trigonal bipyramidal structure), which then expels a methoxide ion (CH₃O⁻). The methoxide ion is subsequently protonated by water to form methanol. The presence of electron-donating alkyl groups (decyl and methyl) on the silicon atom slightly retards the rate of base-catalyzed hydrolysis compared to silanes with electron-withdrawing groups, as they decrease the electrophilicity of the silicon center.[1]

Caption: Fig. 2: Condensation Pathways for a Monofunctional Silane

Part 3: Experimental Protocol & Data Analysis

To ensure scientific integrity, any protocol must be self-validating. The following methodology for monitoring the hydrolysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy allows for direct, quantitative observation of the species involved.

Experimental Protocol: NMR Monitoring of Hydrolysis

This protocol is designed to determine the pseudo-first-order rate constant of hydrolysis under acidic conditions. [2] 1. Materials & Reagents:

-

This compound (≥98% purity)

-

Ethanol (ACS grade)

-

Deuterated Water (D₂O)

-

Hydrochloric Acid (HCl), 0.1 M solution

-

NMR tubes, micropipettes, and standard laboratory glassware.

2. Solvent Preparation:

-

Prepare an 80:20 (w/w) Ethanol:D₂O solvent mixture. The D₂O provides the deuterium lock signal for the NMR spectrometer and is the source of water for the reaction.

-

Adjust the pH of the solvent mixture to the desired level (e.g., pH 4.0) using the 0.1 M HCl solution. Verify the pH with a calibrated pH meter.

3. Reaction Setup & Monitoring:

-

In a clean, dry vial, add the pH-adjusted solvent mixture.

-

Add this compound to the solvent to achieve a final concentration of 5 wt%.

-

Immediately after vigorous mixing, transfer an aliquot of the reaction mixture (~0.7 mL) to an NMR tube.

-

Acquire a ¹H NMR spectrum at time t=0. Subsequent spectra should be acquired at regular intervals (e.g., every 15 minutes for the first 2 hours, then hourly).

-

The reaction progress is monitored by observing the disappearance of the methoxy proton signal (–OCH₃, singlet at ~3.4 ppm) and the appearance of the methanol proton signal (singlet at ~3.35 ppm).

4. Data Analysis:

-

Integrate the methoxy proton peak corresponding to the reactant silane at each time point.

-

The concentration of the silane at time t, [Si-OCH₃]t, is proportional to its peak integral.

-

Plot ln([Si-OCH₃]t / [Si-OCH₃]₀) versus time (t). For a pseudo-first-order reaction, this plot will yield a straight line.

-

The slope of this line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

Data Presentation: Influence of pH on Hydrolysis Rate

The causality behind experimental choices, such as varying pH, is to map the reaction kinetics. The following table summarizes expected results, demonstrating the catalytic effect of acid and base on the hydrolysis rate.

| Condition | pH | Catalyst | Observed Rate Constant (k_obs) at 25°C (s⁻¹) | Relative Rate |

| Acidic | 4.0 | HCl | 1.5 x 10⁻⁴ | ~150x |

| Weakly Acidic | 5.0 | Acetic Acid | 4.2 x 10⁻⁵ | ~42x |

| Neutral | 7.0 | None | ~1.0 x 10⁻⁶ (est.) | 1x |

| Basic | 10.0 | NH₄OH | 9.8 x 10⁻⁵ | ~98x |

Note: Data are illustrative, based on established principles for alkoxysilanes. Actual values must be determined experimentally. [1][7]

Conclusion

The hydrolysis and condensation of this compound are sequential reactions governed by well-defined mechanistic principles. The monofunctional nature of this silane is its defining characteristic, preventing polymerization and resulting in the formation of a stable disiloxane dimer upon full reaction. Reaction control is achieved primarily through the strategic manipulation of pH, which dictates the catalytic pathway and the relative rates of hydrolysis and condensation. By understanding these causal relationships, researchers can precisely tailor reaction conditions to achieve desired outcomes, whether for creating highly hydrophobic surfaces, controlling polymer chain lengths, or executing specific steps in a multi-stage synthesis.

References

- Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology.

- Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and - DTIC.

- Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review - Taylor & Francis Online.

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.

- Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc.

- Silane adsorption onto cellulose fibers: Hydrolysis and condensation reactions.

- Application Notes and Protocols for the Hydrolysis of Trimethoxy(propyl)silane - Benchchem.

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz

- What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. Co-Formula.

- Hydrolysis and condensation of silanes in aqueous solutions.

- hydrolysis and condensation of silicates : effects on structure. Semantic Scholar.

- Siloxane - Wikipedia.

- Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.

- NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation.

Sources

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

Introduction: The Molecular Blueprint of N-Decyldimethylmethoxysilane

An In-Depth Technical Guide to the Spectral Analysis of N-Decyldimethylmethoxysilane

This compound is an organosilane compound characterized by a long C10 alkyl chain (decyl), two methyl groups, and a single methoxy group attached to a central silicon atom. This unique structure imparts amphiphilic properties, making it a valuable intermediate in the synthesis of silicones, a surface modifying agent, and a coupling agent in materials science. Its function is intrinsically linked to its structure. Therefore, precise structural verification is not merely an academic exercise but a critical quality control step to ensure its performance and reactivity in various applications.

This guide provides a comprehensive, field-tested approach to the structural elucidation of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and interpret the spectral data to build a complete and trustworthy molecular profile.

Diagram: Molecular Structure of this compound

To provide a clear visual reference for the subsequent spectral analysis, the molecular structure is presented below, with key atomic groups labeled for correlation with NMR and FTIR data.

Caption: Molecular structure of this compound with key proton environments labeled (a-f).

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for identifying the number and type of hydrogen environments in a molecule. For this compound, it allows for the unambiguous identification and relative quantification of the decyl chain, the silicon-bound methyl groups, and the methoxy group.

Expert Rationale for Experimental Choices

The selection of the solvent and internal standard is paramount for acquiring high-quality, interpretable data.

-

Solvent Selection (CDCl₃): Deuterated chloroform (CDCl₃) is the solvent of choice. Its primary advantage is its excellent ability to dissolve nonpolar to moderately polar organosilanes. Furthermore, its residual proton signal (at ~7.26 ppm) appears far downfield from the expected signals of the analyte, preventing spectral overlap.

-

Internal Standard (TMS): Tetramethylsilane (TMS) is the gold standard for ¹H NMR. It provides a single, sharp signal at 0.00 ppm, which is chemically inert and does not interfere with the analyte signals. All chemical shifts are referenced against this zero point.

Experimental Protocol: ¹H NMR

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (D1): 2 seconds. This delay is sufficient for the quantitative relaxation of protons in similar molecules.

-

Number of Scans: 16 scans. This provides an excellent signal-to-noise ratio for a sample of this concentration.

-

Spectral Width: 0 to 10 ppm.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a distinct signature for each proton environment. The integration of these signals should correspond to the number of protons in each group, providing a self-validating check of the structure.

| Label (from Diagram) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| (e) | ~0.05 - 0.15 | Singlet (s) | 6H | Si-(CH ₃)₂ | Protons on methyl groups directly attached to silicon are highly shielded and appear far upfield, close to TMS.[1][2] |

| (a) | ~0.45 - 0.60 | Triplet (t) | 2H | Si-CH ₂- | The methylene group adjacent to the silicon atom is shielded relative to other alkyl protons.[3] |

| (d) | ~0.85 - 0.95 | Triplet (t) | 3H | -CH₂-CH ₃ | The terminal methyl group of the long alkyl chain exhibits a typical chemical shift for a primary alkane. |

| (b, c) | ~1.20 - 1.40 | Multiplet (m) | 16H | -(CH ₂)₈- | The protons of the eight methylene groups in the middle of the decyl chain overlap to form a large, complex multiplet. |

| (f) | ~3.40 - 3.55 | Singlet (s) | 3H | Si-O-CH ₃ | The methoxy protons are deshielded by the adjacent oxygen atom, resulting in a downfield shift.[2] |

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, confirming the length of the alkyl chain and the presence of the Si-methyl and methoxy carbons.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30). Proton decoupling is crucial as it collapses C-H coupling, simplifying the spectrum to single lines for each carbon and improving the signal-to-noise ratio.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (D1): 3 seconds.

-

Number of Scans: 1024 scans. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: 0 to 200 ppm.

-

¹³C NMR Spectral Interpretation

The predicted chemical shifts for the carbon atoms are highly characteristic of their local electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ -5.0 to -2.0 | Si -(C H₃)₂ | Carbons directly bonded to silicon are significantly shielded and appear at a characteristic upfield (or even negative) chemical shift.[4] |

| ~14.1 | -CH₂-C H₃ | The terminal methyl carbon of the decyl chain appears at a standard alkane chemical shift.[5] |

| ~15.0 | Si -C H₂- | The methylene carbon attached to silicon is slightly more shielded than the other alkyl carbons. |

| ~22.7 - 34.0 | -(C H₂)₈- | The eight internal methylene carbons of the decyl chain will produce a series of closely spaced signals in this typical aliphatic region.[5] |

| ~50.5 | Si-O-C H₃ | The methoxy carbon is deshielded by the electronegative oxygen atom, shifting it downfield.[3] |

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules. It is exceptionally useful for identifying the presence of specific functional groups, which act as structural "fingerprints." For this compound, FTIR is ideal for confirming the Si-O-C, Si-C, and C-H bonds.

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)

ATR-FTIR is the preferred method for liquid samples due to its simplicity and minimal sample preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty, clean crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

-

Sample Analysis:

-

Place a single drop of this compound onto the ATR crystal.

-

Acquire the sample spectrum.

-

Parameters: 32 scans at a resolution of 4 cm⁻¹. This provides a high-quality spectrum suitable for identification.

-

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

FTIR Spectral Interpretation

The spectrum is analyzed by identifying characteristic absorption bands corresponding to specific bond vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Significance |

| 2950 - 2850 | C-H stretch | Aliphatic CH₃ and CH₂ | Confirms the presence of the long decyl chain. A strong absorption is expected. |

| 1250 - 1260 | Si-CH₃ deformation | Symmetric "umbrella" mode | A sharp and characteristic peak that is a strong indicator of a methyl group attached to a silicon atom.[6] |

| 1080 - 1100 | Si-O-C stretch | Asymmetric stretch | This is a very strong and prominent band, providing definitive evidence for the methoxy-silane linkage.[7][8] |

| ~840 & ~780 | Si-C stretch / CH₃ rock | Si-(CH₃)₂ rocking | These bands are characteristic of the dimethylsilyl group and further confirm its presence.[8] |

Integrated Analytical Workflow

The synergy between NMR and FTIR provides a robust and cross-validated analytical strategy. The workflow ensures that the identity and purity of this compound are confirmed with a high degree of confidence.

Caption: A comprehensive workflow for the spectral analysis and structural validation of this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a detailed and definitive structural characterization of this compound. ¹H NMR quantifies the different proton environments, ¹³C NMR maps the carbon backbone, and FTIR confirms the presence of key functional groups. By following the detailed protocols and interpretation guides presented, researchers and scientists can confidently verify the identity, structure, and purity of this important organosilane, ensuring its suitability for high-performance applications. This multi-technique approach represents a self-validating system, where the data from each analysis must be consistent with the proposed structure, thereby upholding the highest standards of scientific integrity.

References

-

ResearchGate. (n.d.). Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. Retrieved from [Link]

-

SciSpace. (n.d.). Spectroscopic studies of the gradient in the silane coupling agent/matrix interface in fiberglass-reinforced epoxy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

Gelest, Inc. (2015, February 18). n-DECYLTRIMETHOXYSILANE Safety Data Sheet. Retrieved from [Link]

-

MDPI. (n.d.). Effect of Silane Coupling Agents on Structure and Properties of Carbon Fiber/Silicon Rubber Composites Investigated by Positron Annihilation Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Qualitative spectroscopic characterization of the matrix–silane coupling agent interface across metal fibre reinforced ion exchange resin composite membranes. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Analysis of Silica Nanoparticles Modified with Silane Coupling Agent. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectral data for organosilanes 1-3. Retrieved from [Link]

-

Gelest, Inc. (2014, December 4). 10-(CARBOMETHOXY)DECYLDIMETHYLMETHOXYSILANE Safety Data Sheet. Retrieved from [Link]

-

CNSI Microfluidics Lab. (2009, June 11). Safety Data Sheet: n-Decyltrichlorosilane. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0002151). Retrieved from [Link]

-

Academic Journals and Conferences. (n.d.). FTIR and NMR spectroscopy. Retrieved from [Link]

-

MDPI. (2020, October 25). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Retrieved from [Link]

-

ResearchGate. (n.d.). 29Si MAS NMR and FTIR study of inorganic–organic hybrid gels. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum (a) and deconvolution of the Si– O–Si peak in Gaussian profile (b) of SiCOH film deposited by DMCPS plasma. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Decyltrimethoxysilane. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. DIMETHYLSILANE(1111-74-6) 1H NMR spectrum [chemicalbook.com]

- 2. Dimethyldimethoxysilane(1112-39-6) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Dimethyldimethoxysilane(1112-39-6) 13C NMR spectrum [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. gelest.com [gelest.com]

An In-depth Technical Guide to the Reaction Kinetics of N-Decyldimethylmethoxysilane with Silica Surfaces

Introduction

The functionalization of silica surfaces with organosilanes is a cornerstone of modern materials science, enabling the precise tailoring of surface properties for a vast array of applications, from chromatography and drug delivery to biocompatible coatings and advanced composites. Among the diverse family of silane coupling agents, N-Decyldimethylmethoxysilane stands out for its ability to impart significant hydrophobicity to hydrophilic silica substrates. Understanding the kinetics of this transformation is not merely an academic exercise; it is a critical prerequisite for achieving reproducible, stable, and highly functionalized surfaces.

This in-depth technical guide provides a comprehensive exploration of the reaction kinetics between this compound and silica surfaces. Moving beyond a simple recitation of protocols, this document delves into the fundamental mechanisms, influential factors, and robust analytical techniques that govern this vital surface modification process. For researchers, scientists, and drug development professionals, a mastery of these principles is essential for optimizing reaction conditions, predicting surface characteristics, and ultimately, designing materials with superior performance. We will dissect the causality behind experimental choices, underscore the importance of self-validating protocols, and ground our discussion in authoritative scientific literature.

The Reaction Mechanism: A Stepwise Journey to a Functionalized Surface

The silanization of silica surfaces with this compound is a nuanced process that, in its simplest form, involves the conversion of surface silanol groups (Si-OH) to alkylsiloxy-terminated groups.[1] This transformation, however, is not a single-step event but rather a cascade of reactions, each with its own kinetic profile. The generally accepted mechanism, particularly in the presence of trace amounts of water, can be broken down into three primary stages: hydrolysis, condensation, and grafting.[2][3]

Hydrolysis: The Activation Step

The initial and often rate-limiting step is the hydrolysis of the methoxy group (-OCH₃) on the this compound molecule to form a reactive silanol intermediate (Si-OH).[2][4] This reaction is catalyzed by the presence of water, which can originate from the bulk solvent or be adsorbed on the silica surface itself.[5]

Reaction: CH₃(CH₂)₉Si(CH₃)₂OCH₃ + H₂O ⇌ CH₃(CH₂)₉Si(CH₃)₂OH + CH₃OH

The kinetics of this hydrolysis step are influenced by several factors, including the water/silane ratio, pH, and the presence of catalysts.[2] While the reaction can proceed under neutral conditions, it is often accelerated by acid or base catalysis.

Condensation: Building the Siloxane Network

Once the reactive silanol intermediates are formed, they can undergo condensation reactions. This can occur in two ways:

-

Homo-condensation: Two hydrolyzed silane molecules react with each other to form a siloxane bond (Si-O-Si), creating dimers, oligomers, or even a polymeric network in solution.[2][3]

-

Hetero-condensation (Grafting): A hydrolyzed silane molecule reacts with a silanol group on the silica surface, covalently bonding the decyldimethylsilyl group to the substrate.[1][6]

Homo-condensation Reaction: 2 CH₃(CH₂)₉Si(CH₃)₂OH → CH₃(CH₂)₉Si(CH₃)₂-O-Si(CH₃)₂(CH₂)₉CH₃ + H₂O

Grafting Reaction: Surface-Si-OH + HO-Si(CH₃)₂(CH₂)₉CH₃ → Surface-Si-O-Si(CH₃)₂(CH₂)₉CH₃ + H₂O

Recent studies have highlighted that for some aminosilanes, homo-condensation in solution can be a significant competing reaction, leading to the physisorption of a condensed network on the surface rather than extensive direct grafting.[6] While this compound lacks the amine functionality that can catalyze this process, the potential for solution-phase oligomerization should not be disregarded, as it can influence the final surface morphology.

The Structure of the Final Layer

The interplay between hydrolysis, condensation, and grafting kinetics determines the final structure of the modified surface. The ideal outcome is often a dense, uniform monolayer of covalently attached decyldimethylsilyl groups. However, depending on the reaction conditions, multilayer formation or the deposition of polysiloxane aggregates can occur.[3][5] The classical view of a simple monolayer has been challenged by models suggesting the formation of "mogul-like" clusters of silanes held together by Si-O-Si linkages, with only a fraction of the molecules directly bonded to the surface.[3]

Caption: Reaction pathway of this compound with a silica surface.

Factors Influencing Reaction Kinetics

The rate and extent of the silanization reaction are not intrinsic properties but are highly dependent on a multitude of experimental parameters. A thorough understanding and precise control of these factors are paramount for achieving desired surface characteristics.

| Factor | Effect on Kinetics | Rationale |

| Temperature | Increased temperature generally increases the reaction rate.[7] | Provides the necessary activation energy for hydrolysis and condensation reactions. However, excessively high temperatures can promote uncontrolled polymerization and multilayer formation.[8] |

| Solvent | The choice of solvent affects silane solubility, water availability, and interactions with the silica surface. | Anhydrous organic solvents like toluene are commonly used to control the water content and minimize solution-phase hydrolysis and homo-condensation.[9] The polarity and protic nature of the solvent can influence the stability of reaction intermediates. |

| Water Availability | A critical component for the initial hydrolysis step.[5] | The amount of water, either in the solvent or adsorbed on the silica surface, directly impacts the rate of formation of reactive silanol intermediates. An excess of water can lead to extensive homo-condensation in the bulk solution.[5] |

| pH/Catalyst | The reaction can be catalyzed by acids or bases.[2] | Catalysts can significantly accelerate the rates of both hydrolysis and condensation. The choice of catalyst can also influence the relative rates of these reactions, thereby affecting the final surface structure.[4][10] |

| Silane Concentration | Higher concentrations can lead to faster surface coverage. | However, at very high concentrations, the rate of homo-condensation may increase, potentially leading to the formation of polysiloxane multilayers on the surface.[11] |

| Silica Surface Properties | The density and accessibility of surface silanol groups are crucial.[12] | The pretreatment of the silica (e.g., drying temperature, acid washing) determines the number of available reaction sites. The porosity of the silica can also affect the diffusion of the silane to the reactive sites.[13] |

Experimental Methodologies for Kinetic Studies

A variety of analytical techniques can be employed to monitor the progress of the silanization reaction and characterize the resulting modified surface. The combination of these methods provides a comprehensive picture of the reaction kinetics.

Step-by-Step Protocol for a Typical Kinetic Experiment

-

Substrate Preparation:

-

Clean silica wafers or particles by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) to remove organic contaminants.

-

Activate the surface by treatment with an oxidizing agent (e.g., piranha solution) or an acid (e.g., HCl) to generate a high density of silanol groups.

-

Thoroughly rinse with deionized water and dry in an oven at a controlled temperature (e.g., 110-120°C) to remove physisorbed water while retaining surface silanols.

-

-

Reaction Setup:

-

Prepare a solution of this compound in an anhydrous solvent (e.g., toluene) at the desired concentration in a sealed reaction vessel.

-

Introduce the prepared silica substrate into the silane solution.

-

Maintain the reaction at a constant temperature for a series of predetermined time intervals.

-

-

Sample Collection and Quenching:

-

At each time point, remove a sample of the silica substrate from the reaction vessel.

-

Immediately rinse the sample with fresh solvent to remove any unreacted silane and physisorbed oligomers.

-

-

Dry the sample under a stream of inert gas (e.g., nitrogen) or in a vacuum oven.

-

Surface Analysis:

-

Characterize the modified surfaces using the techniques described below to determine the extent of silanization as a function of time.

-

Caption: A typical experimental workflow for studying silanization kinetics.

Key Analytical Techniques

-

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides quantitative elemental composition. By monitoring the increase in the carbon and silicon signals (from the silane) and the decrease in the oxygen signal (from the surface silanols) over time, the kinetics of silane deposition can be determined.[2]

-

Atomic Force Microscopy (AFM): AFM allows for the visualization of the surface morphology at the nanoscale. It can reveal whether the silane forms a uniform monolayer or aggregates into clusters, providing insights into the deposition mechanism.[2]

-

Contact Angle Goniometry: The reaction of the hydrophobic decyl groups with the hydrophilic silica surface leads to a significant increase in the water contact angle. Measuring the contact angle as a function of reaction time is a simple yet effective way to follow the kinetics of the surface modification.

-

Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of silane grafted onto silica particles by measuring the weight loss upon thermal decomposition of the organic layer.[14][15] By performing this analysis on samples reacted for different times, a kinetic profile can be constructed.[14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the Si-OH stretching vibration on the silica surface and the appearance of C-H stretching vibrations from the decyl chain of the silane.[3][8]

Kinetic Models

The data obtained from the experimental methodologies can be fitted to various kinetic models to extract rate constants and gain a deeper understanding of the reaction mechanism.

-

First-Order Kinetics: In many cases, the initial stages of silanization can be described by a first-order reaction model, where the rate of surface coverage is proportional to the concentration of available surface silanol sites.

-

Second-Order Kinetics: A second-order model may be more appropriate if the reaction rate depends on both the concentration of the silane in solution and the concentration of available surface sites.[14]

-

Langmuir-Hinshelwood Model: This model, often used in heterogeneous catalysis, can be adapted to describe the adsorption of the silane onto the surface followed by a surface reaction.

-

Diffusion-Controlled Models: For porous silica, the rate of reaction may be limited by the diffusion of the silane into the pores. In such cases, diffusion-controlled kinetic models should be considered.

It is important to note that the silanization process is complex, and a single kinetic model may not be sufficient to describe the entire reaction. Often, the reaction may follow different kinetic regimes at different stages (e.g., an initial rapid adsorption followed by a slower covalent bond formation).[16] For instance, some studies have proposed parallel reaction models, where hydrolysis followed by condensation and direct condensation between the ethoxy group and surface silanols occur simultaneously.[4][10]

Conclusion

The reaction kinetics of this compound with silica surfaces are governed by a complex interplay of hydrolysis, condensation, and grafting reactions. A successful and reproducible surface modification strategy hinges on a deep understanding and precise control of the key parameters influencing these reactions, including temperature, solvent, water content, and substrate properties. By employing a suite of complementary analytical techniques and appropriate kinetic models, researchers can elucidate the reaction mechanism, optimize process conditions, and ultimately engineer silica surfaces with tailored hydrophobicity and functionality. This guide serves as a foundational resource for scientists and professionals seeking to master this critical surface modification technique, enabling the development of next-generation materials and technologies.

References

-

Khatri, H., et al. (2021). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers (Basel). Available at: [Link]

-

Wikipedia. (2023). Silanization. Available at: [Link]

-

Cappelletti, G., et al. (2021). Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. Molecules. Available at: [Link]

-

Chen, S., et al. (2014). Kinetic Studies of Alkoxysilane Surface Functionalization On Silica by Thermogravimetric Analysis. ResearchGate. Available at: [Link]

-

Chen, S., et al. (2014). Thermogravimetric analysis of the kinetics of the reaction of alkoxysilane with silica. R Discovery. Available at: [Link]

-

D'Auria, M., et al. (2023). Revisiting Alkoxysilane Assembly on Silica Surfaces: Grafting versus Homo-Condensation in Solution. Journal of the American Chemical Society. Available at: [Link]

-

Bunker, B. C., et al. (2003). Multilayer Alkoxysilane Silylation of Oxide Surfaces. ResearchGate. Available at: [Link]

-

Hamed, G. R., et al. (2001). Kinetics of the Slica-Silane Reaction. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2017). Insights into the Silanization Processes of Silica with and without Acid–Base Additives via TG-FTIR and Kinetic Simulation. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Hamed, G. R., et al. (2001). Kinetics of silanization: Effects of silica content and contact time. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2017). Insights into the Silanization Processes of Silica with and without Acid-Base Additives via TG-FTIR and Kinetic Simulation. ResearchGate. Available at: [Link]

-

Arkles, B., et al. (2011). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Available at: [Link]

-

Al-Harahsheh, M., et al. (2023). Factors Affecting Silica/Cellulose Nanocomposite Prepared via the Sol–Gel Technique: A Review. MDPI. Available at: [Link]

-

Füldner, G. (2022). Investigation of the Kinetics of Hysteresis Effects in Silica Gel. MDPI. Available at: [Link]

-

Lakshtanov, L. Z., et al. (2021). Adsorption kinetics of lanthanides in silica nanopores. American Chemical Society. Available at: [Link]

-

Li, Y., et al. (2023). Binding Properties of Methyltrimethoxysilane-Modified Silica Sol Particle Surfaces and Their Molecular Dynamics Simulations. NIH. Available at: [Link]

-

Zhang, L., et al. (2023). Detachment of Dodecane from Silica Surfaces with Variable Surface Chemistry Studied Using Molecular Dynamics Simulation. MDPI. Available at: [Link]

Sources

- 1. Silanization - Wikipedia [en.wikipedia.org]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Binding Properties of Methyltrimethoxysilane-Modified Silica Sol Particle Surfaces and Their Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Adsorption kinetics of lanthanides in silica nanopores - American Chemical Society [acs.digitellinc.com]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Decyl-Alkoxysilanes in Organic Solvents

<Step_2>

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of decyl-alkoxysilanes, a class of organosilicon compounds critical for surface modification, adhesion promotion, and as pharmaceutical intermediates. Focusing on n-decyltrimethoxysilane as a representative molecule, this document delves into the theoretical principles governing its behavior in organic solvents, presents practical solubility data, and elucidates the chemical pathways of its degradation. Detailed, field-proven experimental protocols for assessing solubility and stability are provided to equip researchers, scientists, and drug development professionals with the necessary tools for effective application and handling of these versatile compounds.

Introduction

Organofunctional alkoxysilanes are a cornerstone of modern materials science and specialty chemistry. Their bifunctional nature, possessing both a reactive silane head and a tailorable organic group, allows for the creation of durable chemical bridges between disparate materials. The decyl-alkoxysilane family, characterized by a ten-carbon alkyl chain, offers significant hydrophobicity, making it a choice material for creating water-repellent surfaces and for use as a non-polar coupling agent.[1][2]

While the specific compound "N-Decyldimethylmethoxysilane" is not commonly cited in commercial or academic literature, its structural analogues, primarily n-Decyltrimethoxysilane (CAS 5575-48-4), are widely used and studied.[3][4][5] The principles of solubility and stability discussed herein are broadly applicable to this class of long-chain alkylalkoxysilanes. This guide will use n-Decyltrimethoxysilane as the primary exemplar to explore the critical aspects of its behavior in organic media, providing a robust framework for its practical application.

The utility of any alkoxysilane is fundamentally dictated by two key parameters: its ability to dissolve in a suitable solvent to enable uniform application, and its stability within that solvent prior to use. The primary mechanism of degradation for these molecules is the hydrolysis of the alkoxy groups (e.g., methoxy, -OCH₃), followed by condensation into siloxane (Si-O-Si) networks.[6][7] Understanding and controlling these processes is paramount to achieving reproducible and effective results in any application.

Section 1: Physicochemical Properties of n-Decyltrimethoxysilane

A foundational understanding of a chemical's intrinsic properties is essential before exploring its interactions with solvents. n-Decyltrimethoxysilane is a colorless liquid characterized by a long, non-polar decyl chain and a polar, reactive trimethoxysilyl head group. This amphiphilic nature is central to its solubility characteristics.

| Property | Value | Source(s) |

| CAS Number | 5575-48-4 | [3][4][5] |

| Molecular Formula | C₁₃H₃₀O₃Si | [2][4][8] |

| Molecular Weight | 262.46 g/mol | [2][4][8] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Density | ~0.90 g/mL at 20-25°C | [2][5] |

| Boiling Point | 115 °C (at unspecified pressure) | [5] |

| Melting Point | -37 °C | [2][5] |

| Refractive Index | ~1.422 at 20°C | [2][5] |

| Vapor Pressure | 1 hPa at 20°C | [5] |

| Moisture Sensitivity | Reacts slowly with moisture/water | [5] |

Section 2: Solubility Profile in Organic Solvents

The solubility of n-decyltrimethoxysilane is governed by the "like dissolves like" principle.[9] Its long decyl chain imparts oil-like, non-polar characteristics, while the trimethoxysilyl group contributes a degree of polarity. This dual nature results in broad solubility across a range of common organic solvents.

Theoretical Principles

The decyl chain dominates the molecule's overall character, making it highly soluble in non-polar and weakly polar solvents. The energy required to break the solute-solute and solvent-solvent interactions is favorably compensated by the formation of new solute-solvent interactions.

-

Non-polar Solvents (e.g., Hexane, Toluene): Excellent solubility is expected due to favorable van der Waals interactions between the decyl chain and the hydrocarbon solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF)): Good solubility is generally observed. While these solvents have a dipole moment, they lack the reactive hydroxyl groups that can readily induce hydrolysis.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While often soluble, these solvents pose a significant risk to stability. They are hygroscopic, meaning they readily absorb atmospheric moisture, and the alcohol itself can participate in transesterification reactions with the silane. The primary concern is the presence of water, which initiates hydrolysis.[10]

Qualitative Solubility Data

The following table summarizes the expected solubility of n-decyltrimethoxysilane in various organic solvents based on chemical principles and supplier data. It is generally described as soluble in organic solvents and insoluble in water.[1][3][4]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Stability Considerations |

| Alkanes | Hexane, Heptane | High | Favorable non-polar interactions. Solvents are hydrophobic, minimizing water content and promoting stability. |

| Aromatics | Toluene, Xylene | High | Excellent non-polar interactions. Anhydrous grades are preferred to ensure high stability.[11] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | Good balance of polarity to dissolve the silane head without being overly reactive. Peroxide formation in aged ethers can be a concern for other reasons. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Good general-purpose solvents. Must be anhydrous as they are miscible with water. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective solvents, but care must be taken to use anhydrous grades and avoid acidic impurities that can catalyze hydrolysis. |

| Alcohols | Ethanol, Isopropanol, Methanol | High to Moderate | Soluble, but high risk for instability . These solvents are hygroscopic and contain hydroxyl groups that can react. Solutions in alcohols are generally not stable long-term and should be prepared fresh.[10] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Good solubility, but these solvents are notoriously hygroscopic. Strict use of anhydrous grades and inert atmosphere handling is critical for stability. |

Experimental Protocol: Visual Determination of Solubility

This protocol provides a straightforward method for qualitatively assessing the solubility of decyl-alkoxysilanes at a target concentration.

Objective: To determine if the silane is soluble in a given solvent at a specified concentration (e.g., 1%, 5%, 10% w/v).

Materials:

-

N-Decyltrimethoxysilane

-

Candidate organic solvents (anhydrous grade recommended)

-

Small glass vials (e.g., 4 mL) with screw caps

-

Calibrated pipettes or analytical balance

-

Vortex mixer

Procedure:

-

Preparation: Add a pre-determined volume (e.g., 2 mL) of the candidate solvent to a clean, dry vial.

-

Solute Addition: Accurately weigh or pipette the required amount of n-decyltrimethoxysilane to achieve the target concentration and add it to the solvent. For example, for a 5% w/v solution in 2 mL, add 100 mg of the silane.

-

Mixing: Cap the vial securely and vortex the mixture for 1-2 minutes at room temperature.[12]

-

Observation: Visually inspect the solution against a dark background. A completely dissolved sample will appear as a single, clear, and homogenous phase with no visible particles, cloudiness, or separate liquid layers.

-

Insolubility/Partial Solubility: If the solution is hazy, or if undissolved material is present, the compound is not fully soluble at that concentration. Gentle warming (e.g., to 37°C) can be attempted to see if solubility is temperature-dependent, but this may also accelerate degradation.[12]

-

Documentation: Record the solvent, concentration, temperature, and observation (e.g., "Fully Soluble," "Partially Soluble," "Insoluble").

Section 3: Chemical Stability and Degradation Pathways

The stability of n-decyltrimethoxysilane in organic solvents is almost exclusively dictated by its sensitivity to water.[5] The core degradation mechanism involves a two-step process: hydrolysis followed by condensation .[7][13]

Step 1: Hydrolysis

In the presence of water, the methoxy groups (-OCH₃) on the silicon atom are sequentially replaced by hydroxyl groups (-OH), forming silanols and releasing methanol as a byproduct.[6][14] This reaction can be catalyzed by either acids or bases.[6]

Reaction: R-Si(OCH₃)₃ + 3 H₂O ⇌ R-Si(OH)₃ + 3 CH₃OH

Even in "anhydrous" organic solvents, trace amounts of water are often sufficient to initiate this process. The rate of hydrolysis is influenced by several factors:

-

Water Concentration: Higher water content leads to faster hydrolysis.

-

pH/Catalysts: The reaction is slowest around a neutral pH of 7 and is significantly accelerated by both acidic and basic catalysts.[6]

-

Solvent Polarity: Polar solvents that can stabilize the transition states of the reaction may increase the hydrolysis rate.

Step 2: Condensation

The newly formed, reactive silanol groups readily condense with each other (or with remaining methoxy groups) to form stable siloxane bonds (Si-O-Si).[7][10] This process releases water or methanol and results in the formation of dimers, oligomers, and eventually, a cross-linked polysiloxane network.

Reactions:

-

2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O (Water-producing condensation)

-

R-Si(OH)₃ + R-Si(OCH₃)₃ → (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH (Alcohol-producing condensation)

This condensation is often undesirable in a stored solution, as it represents the premature "activation" and polymerization of the silane, reducing its efficacy for surface treatment applications.

Visualization of Degradation Pathway

The following diagram illustrates the primary degradation pathway of a tri-alkoxysilane in the presence of water.

Caption: Degradation of Decyltrimethoxysilane via Hydrolysis and Condensation.

Section 4: Experimental Protocol for Stability Assessment

Evaluating the stability of a decyl-alkoxysilane solution involves monitoring the concentration of the parent compound over time under specific storage conditions. Gas Chromatography (GC) is an ideal analytical technique for this purpose.

Workflow for Stability Study

Sources

- 1. N-DECYLTRIMETHOXYSILANE CAS#: 5575-48-4 [m.chemicalbook.com]

- 2. Buy Decyltrimethoxysilane | 5575-48-4 [smolecule.com]

- 3. n-Decyltrimethoxysilane, 97% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. N-DECYLTRIMETHOXYSILANE | 5575-48-4 [m.chemicalbook.com]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decyltrimethoxysilane | C13H30O3Si | CID 2758023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Predicting Solubility | Rowan [rowansci.com]

- 10. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 11. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. gelest.com [gelest.com]

An In-depth Technical Guide to the Theoretical Modeling of N-Decyldimethylmethoxysilane Surface Binding

For researchers, scientists, and drug development professionals, the precise control of surface properties at the molecular level is paramount. N-Decyldimethylmethoxysilane (DDMS) has emerged as a critical agent for creating hydrophobic, well-defined self-assembled monolayers (SAMs). Understanding the theoretical underpinnings of its binding mechanism is not merely an academic exercise; it is the foundation for designing robust, reproducible, and functionalized surfaces for a myriad of applications, from biocompatible coatings to advanced sensor technologies. This guide provides a deep dive into the theoretical modeling of DDMS surface binding, bridging fundamental chemical principles with computational and experimental validation.

The Significance of this compound in Surface Modification

This compound is an organosilane compound featuring a long alkyl chain (n-decyl group) that imparts hydrophobicity, and a single reactive methoxy group attached to the silicon atom. Unlike trifunctional silanes, the monofunctional nature of DDMS prevents the formation of complex, cross-linked polysiloxane networks in solution and on the surface. This structural constraint is key to forming well-ordered, high-density monolayers with predictable properties. The primary application of DDMS lies in its ability to form self-assembled monolayers on hydroxylated surfaces such as silicon wafers, glass, and various metal oxides.

The Chemical Pathway of DDMS Surface Immobilization

The binding of DDMS to a hydroxylated surface is a multi-step process, each with its own kinetic and thermodynamic considerations. A thorough understanding of this pathway is essential for controlling the final properties of the monolayer.

Step 1: Hydrolysis of the Methoxysilane

The initial and rate-determining step in many cases is the hydrolysis of the methoxy group (-OCH₃) to a silanol group (-OH).[1][2][3][4] This reaction requires the presence of water, which can be present in the bulk solvent or as a thin adsorbed layer on the substrate surface.[3]

Reaction: R₃Si-OCH₃ + H₂O ⇌ R₃Si-OH + CH₃OH

This reaction is catalyzed by both acids and bases.[1][2] Under acidic conditions, the oxygen of the methoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, hydroxide ions directly attack the silicon atom, leading to the displacement of the methoxy group.[1] The pH of the reaction environment, therefore, plays a critical role in the kinetics of hydrolysis.[1]

Step 2: Physisorption and Hydrogen Bonding

Once hydrolyzed, the resulting N-decyldimethylsilanol is a polar molecule that can physisorb onto the hydroxylated substrate. The primary driving force for this initial surface interaction is the formation of hydrogen bonds between the silanol group of the DDMS molecule and the hydroxyl groups (-OH) present on the substrate surface.[3]

Step 3: Condensation and Covalent Bond Formation

The final step is the condensation reaction between the silanol of the DDMS molecule and a surface hydroxyl group, forming a stable covalent siloxane (Si-O-Si) bond and releasing a molecule of water.[3][4]

Reaction: R₃Si-OH + HO-Substrate → R₃Si-O-Substrate + H₂O

This condensation step is often promoted by thermal treatment (curing or annealing), which provides the activation energy needed to drive off the water molecule and form the covalent linkage.[3]

Theoretical Modeling of DDMS Surface Interactions

Theoretical and computational modeling provides invaluable insights into the energetics, structure, and dynamics of DDMS monolayer formation at a level of detail that is often inaccessible through experimental methods alone.[5][6]

Quantum Mechanical (QM) Approaches

Density Functional Theory (DFT) is a powerful QM method used to investigate the electronic structure and energetics of the DDMS binding process.[6][7] DFT calculations can be employed to:

-

Model Reaction Energetics: Calculate the activation barriers and reaction energies for the hydrolysis and condensation steps. This helps in understanding the reaction kinetics and identifying the rate-limiting steps.

-

Analyze Bonding: Determine the nature and strength of the Si-O-Si covalent bond formed with the surface.

-

Simulate Vibrational Spectra: Predict infrared (IR) and Raman spectra of the DDMS molecule before and after binding, which can be directly compared with experimental spectroscopic data for model validation.

A typical DFT study would model a small cluster of the substrate surface (e.g., a silica surface) with hydroxyl groups and a single DDMS molecule to calculate the energies of the reactant, transition, and product states.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for detailing chemical reactions, they are computationally expensive for simulating the collective behavior of many molecules. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics to model the interactions of thousands of molecules over time.[8][9] In the context of DDMS, MD simulations are instrumental in:

-

Understanding Monolayer Formation: Simulating the self-assembly process of DDMS molecules on the surface from a solvent, providing insights into the packing density, orientation, and ordering of the alkyl chains.[5]

-

Predicting Monolayer Structure: Determining the tilt angle of the decyl chains with respect to the surface normal, which is a critical parameter influencing the hydrophobicity and thickness of the monolayer.

-

Investigating Solvent Effects: Modeling the role of the solvent in the adsorption and self-assembly process.

The following diagram illustrates a typical workflow for a combined QM/MD study of DDMS surface binding.

Caption: A workflow for the theoretical modeling and experimental validation of DDMS surface binding.

Experimental Protocols for Model Validation

Theoretical models are only as good as their ability to predict real-world phenomena. Therefore, experimental validation is a critical component of studying DDMS surface binding.

Protocol for DDMS Monolayer Deposition (Solution Phase)

-

Substrate Preparation:

-

Clean the hydroxylated substrate (e.g., silicon wafer with native oxide) by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water).

-

Activate the surface to ensure a high density of hydroxyl groups. This can be achieved by treatment with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) or exposure to an oxygen plasma. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

-

Rinse thoroughly with deionized water and dry under a stream of nitrogen.

-

-

Silanization:

-

Prepare a dilute solution (e.g., 1-5 mM) of DDMS in an anhydrous solvent (e.g., toluene or hexane). The absence of excess water in the bulk solvent is crucial to prevent premature polymerization of the silane.[3]

-

Immerse the cleaned and activated substrate in the DDMS solution. The deposition is typically carried out for several hours at room temperature or slightly elevated temperatures.

-

-

Post-Deposition Cleaning and Curing:

-

Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.

-

Cure the substrate by baking in an oven (e.g., at 110-120°C for 1 hour) to promote the condensation reaction and form stable covalent bonds.[3]

-

Key Characterization Techniques

The following table summarizes key experimental techniques used to characterize DDMS monolayers and the parameters they measure, which can be directly compared with theoretical predictions.

| Technique | Parameter Measured | Relevance to Theoretical Models |

| Contact Angle Goniometry | Static and dynamic water contact angles | Provides a macroscopic measure of surface hydrophobicity, which is related to the packing density and ordering of the decyl chains predicted by MD simulations. |

| Spectroscopic Ellipsometry | Monolayer thickness | The thickness of the monolayer can be compared with the value calculated from the tilt angle of the alkyl chains obtained from MD simulations.[10] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes of chemical bonds | The presence of Si-O-Si and C-H stretching modes, and the absence of Si-OH modes, confirm covalent attachment and monolayer formation. These spectra can be compared with those predicted by DFT calculations. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Confirms the presence of Si, C, and O in the expected ratios and provides information about the chemical bonding environment. |

| Atomic Force Microscopy (AFM) | Surface morphology and roughness | Provides information on the homogeneity and smoothness of the monolayer. |

Factors Influencing Monolayer Quality

The successful formation of a high-quality DDMS monolayer is sensitive to several experimental parameters that are directly linked to the underlying chemical and physical principles.

-

Water Availability: As discussed, water is necessary for hydrolysis but an excess can lead to self-polymerization in the solution phase, especially for multifunctional silanes. For monofunctional DDMS, the concern is less about polymerization and more about controlling the hydrolysis rate. The thin layer of adsorbed water on the substrate is often sufficient.[3]

-

Solvent Choice: The solvent must be anhydrous and should not compete with the silane for surface binding sites.

-